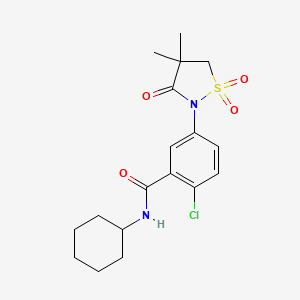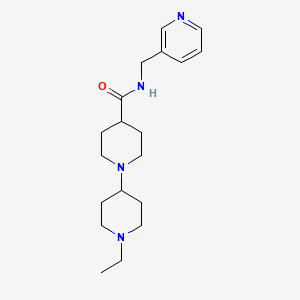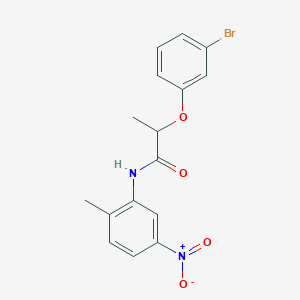![molecular formula C19H23BrO3 B5178889 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene CAS No. 6480-21-3](/img/structure/B5178889.png)
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the class of brominated benzene derivatives. It is also known as BDP and is widely used in scientific research applications.
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in organic reactions and can undergo substitution reactions with various electrophiles. It is also believed to have a role in the inhibition of certain enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have certain cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its high purity and availability. It is also a relatively stable compound and can be stored for extended periods. However, the limitations include its cytotoxic effects and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include exploring its potential as a building block in the synthesis of new organic compounds, investigating its potential as a cytotoxic agent for cancer treatment, and understanding its mechanism of action and biochemical and physiological effects in greater detail. Additionally, research can be conducted to explore the potential of this compound in various materials science applications.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to explore its potential as a building block in the synthesis of new organic compounds, its cytotoxic effects on cancer cells, and its potential in various materials science applications.
Synthesis Methods
The synthesis of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 4,5-dimethyl-1,2-benzenediol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 100°C. The product is obtained in a yield of around 80%.
Scientific Research Applications
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is widely used in scientific research applications. It is primarily used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications.
Properties
IUPAC Name |
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-13-15(3)14(2)12-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOJSASVWRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367779 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-21-3 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)

![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)


![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5'-ethyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5178905.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)
